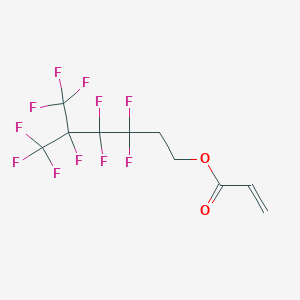

2-(perfluoro-3-methylbutyl)ethyl acrylate

Description

An Overview of Fluorinated (Meth)acrylate Monomers in Polymer Science

Fluorinated (meth)acrylate monomers are a versatile class of building blocks used in the synthesis of fluoropolymers. researchgate.netmdpi.com These monomers are characterized by the presence of fluorine atoms, which replace hydrogen atoms in the acrylate (B77674) or methacrylate (B99206) structure. youtube.com This substitution imparts a range of desirable properties to the resulting polymers, including:

Low Surface Energy: The presence of fluorine atoms leads to polymers with very low surface energies, resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.netyoutube.com

High Thermal Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the excellent thermal stability of fluorinated polymers. nih.govmdpi.com

Chemical Inertness: The strong C-F bond also makes these polymers highly resistant to chemical attack from a wide range of solvents, acids, and bases. youtube.commdpi.com

Low Refractive Index: Fluorinated polymers typically exhibit low refractive indices, making them suitable for optical applications. researchgate.net

Biocompatibility: Certain fluorinated polymers have shown good biocompatibility, opening up applications in the medical field. researchgate.net

The synthesis of these monomers typically involves the esterification of a fluorinated alcohol with acrylic or methacrylic acid or their derivatives. acs.orgacs.org Common polymerization techniques, such as free-radical polymerization, are often employed to create a wide array of homopolymers and copolymers with tailored properties. researchgate.netyoutube.com

The Significance of 2-(Perfluoro-3-methylbutyl)ethyl Acrylate as a Specialty Monomer

This compound, with its unique branched perfluoroalkyl side chain, stands out as a specialty monomer. While extensive research has been conducted on linear perfluoroalkyl acrylates, the introduction of a methyl branch in the perfluorobutyl group can influence the polymer's properties in distinct ways. This structural nuance can affect the packing of the polymer chains, its crystallinity, and ultimately its macroscopic properties such as glass transition temperature and surface characteristics.

The primary significance of this monomer lies in its potential to create polymers with a fine-tuned balance of properties. For instance, the short, branched chain may offer a compromise between the extreme properties of long-chain perfluorinated acrylates and the processability of non-fluorinated acrylates. Research into related short-chain fluorinated acrylates is driven by the need to develop materials with reduced environmental persistence without significantly compromising performance. acs.org

Physicochemical Properties of Related Monomers

While specific data for this compound is not widely available in public literature, the properties of its close analogues provide valuable insights. The methacrylate version, 2-(perfluoro-3-methylbutyl)ethyl methacrylate, has a reported boiling point of 199 °C, a density of 1.481 g/mL at 25 °C, and a refractive index of 1.354. acs.org Another related compound, 2-(perfluorobutyl)ethyl acrylate, has a reported boiling point of 160 °C and a melting point of -68 °C. fluoryx.comchemicalbook.com

| Property | 2-(Perfluoro-3-methylbutyl)ethyl Methacrylate | 2-(Perfluorobutyl)ethyl Acrylate |

|---|---|---|

| CAS Number | 65195-44-0 | 52591-27-2 |

| Boiling Point | 199 °C | 160 °C |

| Density (at 25 °C) | 1.481 g/mL | Not widely reported |

| Refractive Index (n20/D) | 1.354 | Not widely reported |

| Melting Point | Not widely reported | -68 °C |

Research Trajectories in Fluorinated Polymer Systems

The research landscape for fluorinated polymer systems is dynamic and multifaceted, with several key trends shaping the direction of future innovations:

Development of Short-Chain Fluorinated Monomers: A significant research thrust is the development of polymers from short-chain fluorinated monomers as alternatives to long-chain perfluoroalkyl substances (PFAS), driven by environmental and health considerations. acs.orgresearchgate.net

Advanced Coatings: Fluoropolymers are extensively studied for high-performance coatings that offer a combination of hydrophobicity, oleophobicity, and durability. mordorintelligence.comresearchgate.netgrandviewresearch.com Research is focused on improving adhesion to various substrates and developing environmentally friendly, waterborne formulations. researchgate.net

Biomedical Applications: The unique properties of fluorinated polymers, including their biocompatibility and inertness, are being explored for a range of biomedical applications, such as in drug delivery systems, medical devices, and tissue engineering. mdpi.comresearchgate.netchemicalbook.com

Smart Materials: There is growing interest in creating "smart" or "intelligent" fluorinated polymers that can respond to external stimuli such as temperature, pH, or light. These materials have potential applications in sensors, actuators, and controlled-release systems. researchgate.net

Nanotechnology Integration: The incorporation of nanoparticles into fluoropolymer matrices is being investigated to create nanocomposites with enhanced mechanical, thermal, and barrier properties. dalau.com

Sustainable Manufacturing and Recycling: Efforts are underway to develop more sustainable manufacturing processes for fluoropolymers, including the use of greener solvents and improved recycling technologies to address end-of-life concerns. nih.govdalau.com

The exploration of specialty monomers like this compound is integral to these research trajectories, as they offer the potential to design next-generation materials with precisely controlled properties for a wide array of advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

[3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F11O2/c1-2-5(22)23-4-3-6(11,12)8(14,15)7(13,9(16,17)18)10(19,20)21/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVXKXDSDYDRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379878 | |

| Record name | [3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86217-01-8 | |

| Record name | [3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexyl] Prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Perfluoro 3 Methylbutyl Ethyl Acrylate

Esterification Reactions for Monomer Synthesis

Esterification is the cornerstone of this monomer's synthesis. The reaction typically involves the coupling of an alcohol with a carboxylic acid or one of its more reactive derivatives, such as an acid chloride.

The reaction of a fluorinated alcohol with acryloyl chloride is a prevalent and efficient method for producing fluoroalkyl acrylate (B77674) monomers. This pathway is favored due to the high reactivity of the acid chloride, which allows the reaction to proceed under mild conditions and often results in high yields.

The synthesis involves the reaction of 2-(perfluoro-3-methylbutyl)ethanol with acryloyl chloride in the presence of a base. The primary role of the base, typically a tertiary amine like triethylamine (B128534), is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. researchgate.net The removal of HCl is crucial as it prevents potential side reactions and drives the reaction toward the product.

Typical reaction conditions involve dissolving the fluorinated alcohol in an inert, anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). researchgate.net The solution is cooled in an ice bath before the dropwise addition of acryloyl chloride. Triethylamine is then added slowly, leading to the formation of triethylamine hydrochloride salt, which precipitates from the solution. The reaction is generally conducted at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to ensure completion. researchgate.net To prevent premature polymerization of the acrylate monomer, a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (B1673460) (MEHQ), is often included in the reaction mixture. researchgate.net

Following the reaction, the solid triethylamine hydrochloride is removed by filtration. The resulting solution is typically washed with water and a dilute basic solution, like aqueous sodium bicarbonate, to remove any remaining impurities. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude monomer, which may be further purified by vacuum distillation. researchgate.net

While the acid chloride route is common, other synthetic strategies can be employed for the synthesis of fluoroalkyl acrylates.

One significant alternative is the direct acid-catalyzed esterification, also known as Fischer esterification. This method involves heating the fluorinated alcohol (2-(perfluoro-3-methylbutyl)ethanol) with acrylic acid in the presence of a strong acid catalyst like sulfuric acid. This reaction is reversible, and to achieve high conversion, the water formed as a byproduct must be continuously removed from the reaction mixture, typically through azeotropic distillation.

Another alternative is transesterification. In this process, a common, inexpensive acrylate ester, such as methyl acrylate or ethyl acrylate, is reacted with the more valuable fluorinated alcohol. The reaction is catalyzed by either an acid or a base and is driven to completion by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation.

Characterization of Monomer Purity for Controlled Polymerization

The purity and structural integrity of the 2-(perfluoro-3-methylbutyl)ethyl acrylate monomer are paramount for achieving controlled polymerization and ensuring the final polymer possesses the desired properties. A combination of spectroscopic and chromatographic techniques is used for comprehensive characterization.

Structural confirmation is typically achieved using Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.net FTIR spectroscopy is used to identify the key functional groups in the monomer. The spectrum of a fluoroalkyl acrylate will show characteristic absorption bands, including the ester carbonyl (C=O) stretch, the vinyl (C=C) stretch, and strong absorbances corresponding to the carbon-fluorine (C-F) bonds of the perfluoroalkyl chain. researchgate.net

NMR spectroscopy provides detailed structural information. ¹H NMR is used to confirm the presence of the ethyl acrylate portion of the molecule, showing distinct signals for the vinyl protons and the ethyl group protons. ¹⁹F NMR is essential for characterizing the perfluoro-3-methylbutyl group, providing information on the number and environment of the fluorine atoms.

The definitive assessment of monomer purity is most commonly performed using Gas Chromatography (GC). tcichemicals.comchromatographyonline.comnih.gov GC, often equipped with a flame ionization detector (GC-FID) or coupled with a mass spectrometer (GC-MS), can effectively separate the target monomer from unreacted starting materials, solvents, and any side products. chromatographyonline.comnih.govbrjac.com.br The purity is quantified by the relative peak area of the product, with purities often exceeding 98% for use in polymerization. tcichemicals.com

| Technique | Purpose | Information Obtained |

|---|---|---|

| Fourier Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Presence of key bonds (C=O, C=C, C-F, C-H) |

| Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR) Spectroscopy | Structural Elucidation | Chemical environment and connectivity of hydrogen and fluorine atoms |

| Gas Chromatography (GC) | Purity Assessment & Impurity Profiling | Quantitative measure of monomer purity and detection of volatile impurities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Identification | Structural identification of impurities separated by GC |

| Technique | Characteristic Signal / Peak |

|---|---|

| FTIR (cm⁻¹) | ~1740 (C=O, ester); ~1635 (C=C, vinyl); ~1100-1300 (C-F) |

| ¹H NMR (ppm) | ~6.4, 6.1, 5.9 (3H, vinyl protons); ~4.4 (2H, -OCH₂-); ~2.5 (2H, -CF₂CH₂-) |

| ¹⁹F NMR (ppm) | Multiple complex signals between -80 and -190 ppm characteristic of the branched perfluoroalkyl chain structure |

Polymerization and Copolymerization of 2 Perfluoro 3 Methylbutyl Ethyl Acrylate

Free Radical Polymerization Techniques for Fluorinated Acrylatesyoutube.com

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers, including fluorinated acrylates. youtube.comresearchgate.net This approach involves the use of a free radical initiator to begin the polymerization process, leading to the formation of a polymer chain. youtube.com The unique properties of fluorinated acrylic polymers, such as high chemical resistance and low surface energy, are imparted by the fluorine atoms in their structure. youtube.com

Bulk Polymerization Methodologies

Solution Polymerization Systemsresearchgate.netdergipark.org.tr

Solution polymerization is a widely used technique for producing fluorinated acrylate (B77674) copolymers, as it allows for better control of the reaction temperature and viscosity compared to bulk polymerization. researchgate.netdergipark.org.tr In this method, the monomer, initiator, and resulting polymer are all dissolved in a suitable solvent.

The choice of solvent is critical. For fluorinated systems, solvents such as toluene (B28343), methyl ethyl ketone (MEK), butyl acetate (B1210297), and various fluorinated solvents like 1,1,2-trichlorotrifluoroethane (B165192) (R-113) and α,α,α-trifluorotoluene (TFT) have been used. dergipark.org.tracs.org For instance, the copolymerization of 2-perfluorooctyl ethyl methacrylate (B99206) with methyl methacrylate (MMA) has been successfully carried out in a toluene/MEK solvent mixture. dergipark.org.tr Quantum chemistry studies have also been used to investigate the kinetics of such copolymerizations in toluene. dergipark.org.tr

The selection of the initiator and reaction temperature is also crucial. Azo initiators like azobisisobutyronitrile (AIBN) and peroxide initiators such as benzoyl peroxide (BPO) are commonly employed, with reaction temperatures typically ranging from 60 to 80 °C. dergipark.org.trosti.gov

| Solvent System | Monomers | Initiator | Temperature (°C) | Reference |

| Toluene/Methyl Ethyl Ketone | Perfluoroalkyl ethyl methacrylate, MMA, Butyl Acrylate | AIBN | 75 | dergipark.org.tr |

| Toluene | 2-perfluorooctyl ethyl methacrylate, MMA | AIBN | - | researchgate.netdergipark.org.tr |

| Cyclohexanone | 2-perfluorooctylethyl methacrylate, MMA | BPO | 70 | dergipark.org.tr |

| Butyl Acetate | Fluorinated Acrylates, Butyl Methacrylate | - | - | acs.org |

Emulsion Polymerization Approachesresearchgate.netcityu.edu.hk

Emulsion polymerization is a technique performed in an aqueous medium, which is advantageous for its rapid polymerization rates, high molecular weights, and effective heat dissipation. This method is particularly suitable for producing fluorinated polyacrylate latexes for applications like coatings. cityu.edu.hk The process typically involves emulsifying the hydrophobic monomer in water with the aid of a surfactant, and polymerization is initiated by a water-soluble initiator. researchgate.netarchive.org

A specific variant, miniemulsion polymerization, is especially effective for hydrophobic fluoromonomers. cityu.edu.hk In this technique, monomer droplets are sheared into a stable submicrometer size, with each droplet acting as a nanoreactor. cityu.edu.hk This approach overcomes issues related to the low water solubility of fluorinated monomers. cityu.edu.hk For example, copolymers of fluorinated acrylates have been synthesized via miniemulsion polymerization, and using microwave irradiation has been shown to increase the reaction rate and monomer conversion. cityu.edu.hk Researchers have synthesized self-crosslinking fluorinated acrylate polymer (FAP) latex using a micellar copolymerization method with short-chain monomers like 2-(perfluorobutyl) ethyl acrylate. researchgate.net

Selection and Optimization of Initiator Systemssigmaaldrich.comalfachemic.com

The choice of initiator is fundamental to controlling the polymerization process and the final polymer properties. alfachemic.com Initiators can be classified based on their solubility (water-soluble vs. oil-soluble) and their decomposition method (thermal vs. redox). alfachemic.com

Thermal Initiators: These compounds decompose upon heating to generate free radicals. alfachemic.com Azo compounds like AIBN and peroxides like BPO are common oil-soluble thermal initiators used in solution and bulk polymerizations. dergipark.org.trsigmaaldrich.com Water-soluble thermal initiators, such as ammonium (B1175870) persulfate, are used in emulsion polymerization. researchgate.net The efficiency of these initiators is often dependent on their half-life temperature. researchgate.net

Redox Initiators: Redox systems consist of an oxidizing agent and a reducing agent, which generate radicals at lower temperatures than thermal initiators. alfachemic.com This is beneficial for polymerizing temperature-sensitive monomers or for applications requiring low-temperature curing. alfachemic.com For example, a redox system of ammonium persulfate and sodium bisulfite can be used in redox emulsion polymerization of acrylates.

The concentration of the initiator also plays a significant role. In emulsion polymerization, increasing the initiator concentration can lead to a decrease in particle size and an increase in the number of polymer particles. researchgate.net

| Initiator Type | Examples | Polymerization Method | Reference |

| Azo Initiators | AIBN, 1,1′-Azobis(cyclohexanecarbonitrile) | Solution, RAFT | dergipark.org.trsigmaaldrich.com |

| Peroxide Initiators | Benzoyl Peroxide (BPO), Lauroyl Peroxide | Solution, Emulsion | dergipark.org.tralfachemic.comgoogle.com |

| Persulfates | Ammonium Persulfate, Potassium Persulfate | Emulsion | researchgate.netripublication.com |

| Redox Systems | Peroxide-Amine, Persulfate-Bisulfite | Emulsion | alfachemic.com |

Controlled/Living Radical Polymerization (CLRP) Strategies for Defined Fluoropolymersescholarship.orgcmu.edu

Controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. escholarship.orgescholarship.org These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species. dtic.mil

For fluorinated polymers, CLRP is particularly valuable for creating block copolymers and other complex structures. escholarship.org Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization have been successfully applied to fluorinated acrylates. researchgate.netescholarship.org For example, a photomediated ATRP protocol using a copper(II) bromide/Me6-TREN catalyst system under UV irradiation has been shown to controllably polymerize various semi-fluorinated acrylates, yielding polymers with low dispersity (Đ ≈ 1.1). escholarship.org

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerizationresearchgate.net

RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers under various reaction conditions. sigmaaldrich.com It utilizes a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization via a reversible chain transfer process. researchgate.net

RAFT has been successfully employed for the polymerization of fluorinated acrylates. For instance, gradient fluorinated copolymers have been synthesized via a semibatch RAFT miniemulsion polymerization technique using 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent. researchgate.net This method allowed for the synthesis of copolymers of butyl methacrylate and fluorinated methacrylate with controlled molecular weights and narrow polydispersities. researchgate.net RAFT polymerization offers a robust platform for designing sophisticated fluorinated polymers with tailored properties. sigmaaldrich.com

Iodine-Transfer Polymerization (ITP) in Fluoropolymer Synthesis

Iodine-Transfer Polymerization (ITP), one of the earliest forms of controlled radical polymerization, operates on the principle of degenerative chain transfer, where a dormant polymer chain capped with iodine (P-I) reversibly transfers the iodine atom to a propagating radical (P•). tudelft.nl This process effectively controls the growth of polymer chains, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The general mechanism involves initiation by a conventional radical source, followed by rapid reversible transfer of iodine from a chain transfer agent (CTA), typically an alkyl iodide, to the growing polymer radicals. tudelft.nl

For fluorinated monomers, ITP has been shown to be a particularly effective technique. google.com The synthesis of polymers from fluorinated acrylate esters has been successfully demonstrated using ITP. google.com In the context of 2-(perfluoro-3-methylbutyl)ethyl acrylate, an iodo-CTA would be used to mediate the polymerization. The process can be carried out under various conditions, including in bulk, solution, or emulsion. tudelft.nl

A variation known as Reverse Iodine Transfer Polymerization (RITP) is also applicable. In RITP, molecular iodine (I₂) is used in conjunction with a conventional radical initiator. acs.org The initiator radicals react with I₂ to form an iodo-adduct in situ, which then acts as the CTA. acs.org RITP has been successfully applied to the controlled polymerization of acrylates like methyl acrylate and n-butyl acrylate, achieving good control over molecular weight in a variety of solvents. acs.org This method could be adapted for this compound to produce well-defined homopolymers. More advanced strategies, such as photocontrolled ITP, can also be employed, using light to activate the C-I bond, offering temporal control over the polymerization process. rsc.orgrsc.org

Table 1: Representative Conditions for Reverse Iodine Transfer Polymerization (RITP) of Acrylates This table presents data for methyl acrylate as an illustrative example of conditions applicable to acrylate polymerization via RITP.

| Monomer | Initiator | CTA | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Mₙ, theoretical ( g/mol ) | Mₙ, experimental ( g/mol ) | Đ (Mₙ/Mₙ) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| Methyl Acrylate | AIBN | I₂ | 240:1:0.4 | Toluene | 65 | 10,500 | 10,900 | 1.91 | acs.org |

| Methyl Acrylate | AIBN | I₂ | 480:1:0.4 | Toluene | 65 | 20,700 | 21,800 | 1.98 | acs.org |

| n-Butyl Acrylate | AIBN | I₂ | 140:1:0.4 | Toluene | 95 | 9,200 | 8,600 | 1.88 | acs.org |

Data sourced from studies on analogous, non-fluorinated acrylates.

Nitroxide-Mediated Polymerization (NMP) for Fluorinated Systems

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.org The key to this process is the alkoxyamine initiator, which undergoes reversible homolytic cleavage of its C-O bond at elevated temperatures to generate a propagating carbon-centered radical and a persistent nitroxide radical. wikipedia.orgucsc.edu

While first-generation nitroxides like TEMPO are highly effective for styrene (B11656) polymerization, they are generally unsuitable for acrylates. The development of second-generation, acyclic α-H nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and N-tert-butyl-N-isopropyl-N-phenyl nitroxide (TIPNO), has been instrumental in extending NMP to a wider range of monomers, including acrylates. ucsc.edunih.gov These advanced nitroxides form a less stable C-O bond with the acrylate propagating chain, allowing for a sufficiently fast dissociation rate to enable controlled polymerization. ucsc.edu

The polymerization of fluorinated acrylates and styrenes via NMP has been reported, demonstrating the utility of this method for creating semifluorinated polymers. nih.goved.ac.uk For a monomer like this compound, NMP would be carried out at elevated temperatures (typically 90-130 °C) using an alkoxyamine initiator based on a second-generation nitroxide like SG1 or TIPNO. nih.gov This approach would yield poly(this compound) with controlled molecular weight, low dispersity (Đ), and high chain-end fidelity, making the resulting polymers suitable for further modification or use as macroinitiators. nih.gov

Organometallic-Mediated Radical Polymerization (OMRP) in Fluoropolymer Design

Organometallic-Mediated Radical Polymerization (OMRP) is a powerful CRP technique that utilizes the reversible homolytic cleavage of a metal-carbon bond to control radical concentration. ed.ac.uk This method has emerged as a promising strategy for monomers that are challenging to control with other techniques, including fluorinated olefins and vinyl acetate. advancedsciencenews.comanr.fr OMRP can proceed via reversible termination, where a transition metal complex acts as a spin trap, or through degenerative transfer. ed.ac.uk

Cobalt and manganese complexes have been prominently studied for OMRP. anr.frpatentdigest.org For instance, cobalt(II) porphyrin complexes can mediate a highly precise living radical polymerization of acrylate monomers, yielding polymers with very low dispersity (Đ ≈ 1.1) and molecular weights that increase linearly with conversion. ed.ac.uk The key challenge in applying OMRP to fluorinated monomers is managing the stability of the organometallic dormant species, as inverted monomer additions can lead to more stable metal-carbon bonds that slow or halt polymerization. anr.fr

Recent research has focused on developing OMRP systems specifically for fluoromonomers. advancedsciencenews.comanr.fr One-pot approaches using OMRP have successfully produced well-defined fluorinated copolymers, including alternating copolymers of vinyl acetate and a fluorinated methacrylate. advancedsciencenews.com The application of OMRP to this compound would involve selecting an appropriate organometallic complex (e.g., based on Co, Mn, or Fe) whose metal-carbon bond dissociation energy is suitable for reversibly activating the propagating polymer chain. anr.fr This would enable the synthesis of well-defined homopolymers and provide a pathway to complex fluorinated architectures. ed.ac.ukanr.fr

Synthesis of Advanced Macromolecular Architectures via CLRP

Controlled/"living" radical polymerization (CLRP) techniques are paramount for the synthesis of polymers with complex, well-defined architectures such as block, graft, and star copolymers. acs.orgresearchgate.net The ability to maintain active chain ends throughout the polymerization allows for sequential monomer addition and the use of functional initiators to build these advanced structures.

Block Copolymer Synthesis

Block copolymers containing fluorinated segments are of great interest as they can self-assemble into unique nanostructures and combine the properties of different polymer blocks. The most common strategy for synthesizing diblock copolymers is sequential monomer addition. First, a homopolymer macroinitiator with a living chain end is synthesized from one monomer. After purification, this macroinitiator is used to initiate the polymerization of a second monomer, forming the second block. mdpi.com

For this compound, a block copolymer could be synthesized in two ways:

Polymerize this compound first using a suitable CLRP method (e.g., NMP or ITP) to create a fluorinated macroinitiator. This macroinitiator would then be used to polymerize a second, non-fluorinated monomer like styrene or methyl methacrylate. cmu.edu

Synthesize a non-fluorinated macroinitiator (e.g., polystyrene or poly(methyl methacrylate)) and subsequently chain-extend it with this compound. cmu.edudntb.gov.ua

Atom Transfer Radical Polymerization (ATRP) is another highly effective method for this purpose. For example, a poly(methyl acrylate) macroinitiator can be used to initiate the polymerization of 2-(dimethylamino)ethyl methacrylate to form well-defined block copolymers. cmu.edu A similar strategy could be employed for the target fluorinated acrylate, potentially using light-mediated ATRP protocols that have shown success with semi-fluorinated (meth)acrylates. nih.govnih.gov

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with polymeric side chains. The incorporation of poly(this compound) as side chains can dramatically alter the surface properties of a material, imparting hydrophobicity and oleophobicity. researchgate.net There are three main strategies for synthesizing graft copolymers:

"Grafting from": A polymer backbone is modified with initiator sites from which the side chains are grown. For example, labile chlorine atoms on a poly(vinyl chloride) (PVC) backbone have been used as initiation sites for the ATRP of butyl acrylate, creating a PVC-g-poly(butyl acrylate) copolymer. researchgate.net A similar approach could functionalize a backbone polymer with ITP or NMP initiators to graft this compound.

"Grafting to": Pre-synthesized side chains are attached to a functionalized polymer backbone. This involves synthesizing poly(this compound) with a reactive end-group that can couple to complementary functional groups along the main chain.

"Grafting through": A macromonomer—a polymer chain with a polymerizable end-group (like a vinyl or acrylate group)—is copolymerized with another monomer. In this case, poly(this compound) would be synthesized with a polymerizable function at one end and then copolymerized to form the graft structure.

Free radical induced graft copolymerization has also been used to modify natural polymers by grafting monomers like ethyl acrylate onto them. sruc.ac.uknih.gov

Star and Dendrimeric Fluorinated Structures

Star polymers, consisting of multiple polymer arms radiating from a central core, are valuable for applications in coatings and as rheology modifiers due to their compact structure and high arm density. acs.org Synthesizing star polymers with fluorinated arms, such as poly(this compound), can be achieved via two primary CLRP approaches:

"Core-first": A multifunctional initiator (the core) is used to simultaneously grow multiple polymer arms. For example, an octafunctional silsesquioxane core has been used to initiate the ATRP of methyl methacrylate to create an 8-arm star polymer. acs.org A similar core functionalized with appropriate initiating groups for ITP, NMP, or ATRP could be used to grow arms of the target fluorinated acrylate. researchgate.net

"Arm-first": Linear polymer arms are synthesized first and then cross-linked together using a small amount of a divinyl monomer, or attached to a multifunctional core. This method allows for better characterization of the arms before star formation.

Research has demonstrated the synthesis of four-arm star PVDF via ITP, which can be cross-linked to form high-performance coatings. acs.org This highlights the feasibility of creating well-defined star architectures using fluorinated monomers.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Iodine | I₂ |

| Methyl Acrylate | MA |

| n-Butyl Acrylate | BA |

| 2,2'-Azobisisobutyronitrile | AIBN |

| N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide | SG1 |

| N-tert-butyl-N-isopropyl-N-phenyl nitroxide | TIPNO |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO |

| Styrene | - |

| Methyl Methacrylate | MMA |

| Vinyl Acetate | VAc |

| Poly(vinyl chloride) | PVC |

| 2-(dimethylamino)ethyl methacrylate | DMAEMA |

| Octafunctional silsesquioxane | - |

Copolymerization Kinetics and Monomer Reactivity Ratios of this compound

The copolymerization of fluorinated monomers like this compound is a critical method for developing advanced materials that synergize the unique properties of fluoropolymers with the characteristics of conventional polymers. This approach can mitigate some of the drawbacks of fluorinated homopolymers, such as high cost and poor solubility, while enhancing mechanical properties. researchgate.net Understanding the copolymerization kinetics and the reactivity ratios of the monomers is fundamental for controlling the final copolymer's composition, microstructure, and, consequently, its physical and chemical properties. frontiersin.org

Experimental Determination of Monomer Reactivity Ratios

The monomer reactivity ratios (r₁ and r₂) are key parameters in copolymerization, quantifying the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. These ratios are crucial for predicting the copolymer composition and the distribution of monomer units along the polymer chain. frontiersin.org For the copolymerization of fluorinated acrylates, several established methods are employed to determine these ratios from experimental data.

Commonly used linearization methods include the Fineman-Ross and Kelen-Tüdös techniques. researchgate.netresearchgate.net These methods involve carrying out a series of copolymerization reactions with varying initial monomer feed ratios and stopping the reactions at low conversions (typically below 10%). frontiersin.org The resulting copolymer composition is then determined using analytical techniques such as ¹H NMR or FT-IR spectroscopy. frontiersin.org By plotting the data according to the respective linear equations of these methods, the reactivity ratios can be derived from the slope and intercept of the resulting straight line. frontiersin.org

The table below illustrates typical reactivity ratios determined for the copolymerization of styrene (M₁) and 2-ethylhexyl acrylate (M₂) using different methodologies.

Table 1: Monomer Reactivity Ratios for the Styrene (M₁) and 2-Ethylhexyl Acrylate (M₂) System

| Method | r₁ (Styrene) | r₂ (2-Ethylhexyl Acrylate) |

|---|---|---|

| Finemann–Ross (FR) | 1.24 | 0.71 |

| Inverted Finemann–Ross (IFR) | 1.25 | 0.71 |

| Kelen–Tudos (KT) | 1.24 | 0.71 |

Data sourced from a study on the copper-mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate. frontiersin.org

These values, being different from unity, indicate a tendency towards a non-random incorporation of monomers. Such data is vital for tailoring the properties of copolymers for specific applications like paints, coatings, and adhesives. frontiersin.org

Influence of Fluorinated Monomer Structure on Copolymerization Behavior

The structure of the fluorinated monomer, particularly the nature of the perfluoroalkyl side chain, significantly influences the copolymerization behavior and the properties of the resulting polymer. The high electronegativity of fluorine atoms and the rigidity of the C-F bond impart unique characteristics but also introduce complexities in polymerization kinetics. researchgate.net

Introducing fluorinated side chains generally increases the free volume of the resulting copolymer. This effect was observed in copolymers of methyl methacrylate and perfluoroalkyl ethyl methacrylate, where the long fluorinated side chains led to a decrease in the glass transition temperature (Tg). researchgate.net The table below shows the effect of increasing the content of a perfluoroalkyl ethyl methacrylate (Zonyl-TM) on the Tg of its copolymer with methyl methacrylate (MMA).

Table 2: Glass Transition Temperatures (Tg) of Poly(methyl methacrylate-ran-perfluoroalkyl ethyl methacrylate) Copolymers

| Zonyl-TM Content (wt%) | Tg (°C) |

|---|---|

| 0 | 102 |

| 2.6 | 98 |

| 10.3 | 89 |

| 20.1 | 82 |

| 35.4 | 77 |

Data sourced from a study on copolymers synthesized in supercritical CO₂. researchgate.net

This trend indicates that the bulky fluorinated side chains increase the segmental mobility of the polymer backbone. The specific branched structure of this compound would likely contribute to this phenomenon, potentially impacting the mechanical and thermal properties of its copolymers.

Development of Hybrid Polymer Systems Incorporating this compound

The incorporation of fluorinated acrylates like this compound into hybrid polymer systems is a promising strategy for creating materials with tailored functionalities. These hybrids can be organic-organic, such as block copolymers, or organic-inorganic, involving the integration of polymer chains with inorganic nanoparticles or networks. nih.govmdpi.com

Block Copolymers: The synthesis of block copolymers allows for the combination of distinct polymer segments, leading to materials with unique morphologies and properties, suitable for applications like thermoplastic elastomers, adhesives, and drug delivery systems. nih.govcmu.edu Techniques like Atom Transfer Radical Polymerization (ATRP) are versatile for creating well-defined block copolymers of acrylates and methacrylates. cmu.edu For instance, a poly(methyl methacrylate) macroinitiator can be used to initiate the polymerization of an acrylic monomer to form a diblock copolymer. cmu.edu A hypothetical block copolymer containing a segment of poly(this compound) and a non-fluorinated segment (e.g., polystyrene or poly(methyl methacrylate)) could self-assemble into nanostructures, combining the low surface energy of the fluorinated block with the mechanical properties of the other block.

Organic-Inorganic Hybrids: Organic-inorganic hybrid materials can be synthesized by polymerizing monomers in the presence of inorganic nanoparticles or by using organometallic clusters as cross-linking agents. mdpi.comresearchgate.net For example, hybrid latex particles have been created through the in-situ emulsion polymerization of methyl methacrylate and butyl acrylate with reduced graphene oxide or silica (B1680970) nanoparticles. mdpi.com Incorporating this compound into such a system could produce nanocomposite films with exceptional hydrophobicity, thermal stability, and mechanical reinforcement. The fluorinated monomer would preferentially migrate to the surface, creating a low-energy, water- and oil-repellent interface. The synthesis of hybrid polymers from (meth)acrylate-substituted oxotitanium clusters and methyl methacrylate or methacrylic acid has been shown to be an effective method for creating cross-linked materials with high surface areas. researchgate.net

The development of these hybrid systems relies on the controlled polymerization of the constituent monomers. The reactivity of this compound in these complex systems would be a critical factor in achieving the desired material architecture and performance.

Structure Property Relationships in Polymers of 2 Perfluoro 3 Methylbutyl Ethyl Acrylate

Molecular Aggregation Structures of Perfluoroalkyl Segments

The aggregation of the perfluoroalkyl segments is a primary driver of the polymer's properties. This self-assembly is influenced by the chain structure, its tendency to migrate to interfaces, and its capacity to form ordered, crystalline domains.

Impact of Perfluoroalkyl Chain Length on Ordering

While this article focuses on the 2-(perfluoro-3-methylbutyl)ethyl group (a branched C5 fluoroalkyl chain), the ordering behavior is best understood by examining homologous series of poly(fluoroalkyl acrylates) (PFAs). Research on linear perfluoroalkyl side chains shows a distinct correlation between chain length and the ability to form ordered structures. researchgate.net

Polymers with long perfluoroalkyl side chains, specifically those with eight or more fluorinated carbons (y ≥ 8), exhibit crystallization of the side chains. rsc.orgchemicalbook.com This crystallization leads to the formation of highly ordered structures at the polymer surface. researchgate.net In contrast, polymers with shorter side chains (y ≤ 6) tend to be amorphous. researchgate.netrsc.org The glass transition temperatures (Tg) of these polymers decrease as the side chain length increases from y=1 to y=6, enhancing the mobility of these shorter side chains. rsc.org The branched nature of the perfluoro-3-methylbutyl group likely influences its packing efficiency compared to a linear chain of similar carbon count, affecting the degree of ordering.

Table 1: Thermal Properties of Poly(perfluoroalkyl acrylate)s (PFA-Cy) with Varying Linear Side-Chain Lengths

| Polymer | Number of Fluorinated Carbons (y) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) of Side-Chains |

|---|---|---|---|

| PFA-C1 | 1 | 271 K | Not observed |

| PFA-C2 | 2 | 259 K | Not observed |

| PFA-C4 | 4 | 249 K | Not observed |

| PFA-C6 | 6 | 243 K | Not observed |

| PFA-C8 | 8 | Not reported | 330 K |

| PFA-C10 | 10 | Not reported | 358 K |

Data sourced from a study on linear fluoroalkyl acrylate (B77674) polymers and is presented for comparative purposes. rsc.org

Surface Segregation Phenomena of Fluorinated Groups

A defining characteristic of fluorinated polymers is the strong tendency of the low-energy perfluoroalkyl groups to migrate to the polymer-air or polymer-liquid interface. adhesion.krresearchgate.net This surface segregation is driven by the minimization of interfacial energy. The surface energy of constituent groups decreases in the order of CH₂ > CH₃ > CF₂ > CF₃, meaning that surfaces enriched with -CF₃ groups achieve the lowest possible surface energy. adhesion.kr

In studies of fluorinated acrylate polymer latex films, X-ray photoelectron spectroscopy (XPS) has confirmed that the concentration of fluorine is higher at the outermost surface compared to the interior of the film. capes.gov.brpku.edu.cn This fluorine enrichment at the surface directly contributes to the material's hydrophobicity and oleophobicity. pku.edu.cn The introduction of a second block in a copolymer, particularly one with a high fusion enthalpy, can enhance this segregation of the fluorinated moieties to the surface. nih.gov

Crystallinity and Morphological Characteristics of Fluorinated Chains

The ability of fluorinated side chains to crystallize is a critical factor determining the polymer's final properties. As noted, long-chain perfluoroalkyl groups (seven or more carbons) can pack into a hexagonal arrangement, forming a lamellar phase at the surface. nih.gov This crystallization leads to lower surface free energies and higher water contact angles compared to polymers with amorphous, shorter side chains. researchgate.net

For instance, poly[2-(perfluorooctyl)ethyl acrylate] (PFAC8), which has a linear C8F17 side chain, is known to be a semicrystalline polymer. nih.govresearchgate.net Its crystalline structure contributes to its high water and oil repellency. researchgate.net In contrast, polymers with short perfluorobutyl side chains are amorphous. acs.org The branched structure of the perfluoro-3-methylbutyl group in the target polymer would likely hinder packing and crystallization compared to a linear analogue like perfluoropentyl, potentially resulting in a more amorphous morphology.

Influence of Polymer Architecture on Macroscopic Properties

Effects of α-Substituent Groups on Polymer Performance

The group attached to the α-carbon of the acrylate monomer unit significantly influences polymer properties. The most common comparison is between acrylates (with an α-hydrogen) and methacrylates (with an α-methyl group). The presence of the α-methyl group in polymethacrylates increases the hindrance to rotation around the polymer backbone bonds. osti.gov

This increased rotational barrier generally leads to higher glass transition temperatures (Tg) for polymethacrylates compared to their polyacrylate counterparts with the same side chain. osti.gov However, studies have shown that the chain flexibility, as measured by the characteristic ratio (C∞), can be nearly identical for both series, suggesting that differences in Tg are also strongly influenced by tacticity. osti.gov Fluorinated methacrylates are widely used alongside acrylates in the synthesis of copolymers to tailor properties like thermal stability and surface energy. fluorine1.ru

Table 2: Comparison of Properties for Acrylate vs. Methacrylate (B99206) Polymers

| Polymer Type | α-Substituent | General Effect on Tg | General Effect on Chain Flexibility |

|---|---|---|---|

| Polyacrylate | -H | Lower | Higher (less hindered rotation) |

| Polymethacrylate | -CH₃ | Higher | Lower (more hindered rotation) |

This table presents generalized findings from the literature. osti.gov

Role of Spacer Lengths in Controlling Interfacial Interactions

The spacer group, which connects the perfluoroalkyl segment to the polymer backbone, is critical for modulating the properties of the final material. researchgate.net In 2-(perfluoro-3-methylbutyl)ethyl acrylate, the ethyl group (-CH₂CH₂-) acts as a spacer. This spacer provides rotational freedom, allowing the fluorinated side chain to decouple its motion from the main polymer backbone. This decoupling facilitates the orientation of the low-energy perfluoroalkyl groups toward the surface. researchgate.net

Studies on functional monomers have shown that longer and more hydrophobic spacer chains can improve performance in certain applications by adequately separating the functional group from the polymerizable unit. nih.gov In the context of fluorinated polymers, altering the spacer can have a significant impact on crystallinity and surface organization. For example, introducing a polar N-methylsulfonamide spacer group in place of a simple methylene (B1212753) spacer was found to induce a crystalline lamellar structure in a polymer with a perfluorohexyl (-C₆F₁₃) side chain, which was otherwise amorphous. researchgate.net This was attributed to strong dipole-dipole interactions between the spacer groups, which helped to align the fluorinated segments. researchgate.net The flexibility and length of the spacer are therefore key tools for controlling the self-assembly and interfacial properties of side-chain fluorinated polymers. rsc.org

Heterogeneity of Copolymer Composition and its Material Implications

In the synthesis of copolymers incorporating this compound, the distribution of monomer units along the polymer chain is rarely uniform, leading to compositional heterogeneity. This variation can occur both between different polymer chains and along the backbone of a single chain. The degree of this heterogeneity is significantly influenced by the reactivity ratios of this compound and its comonomer(s). Reactivity ratios dictate whether the monomers will tend to alternate, form blocks, or incorporate randomly. For instance, in copolymerizations of fluorinated acrylates with conventional monomers like methyl methacrylate or butyl acrylate, differing reaction rate constants for self- and cross-propagation can lead to a random polymer structure. researchgate.net

The material implications of such compositional heterogeneity are profound. A broad distribution of the fluorinated monomer can lead to variations in local properties within the material. For example, domains with a higher concentration of this compound will exhibit properties dominated by the fluorinated side chains, such as low surface energy and a distinct glass transition temperature (Tg). In contrast, regions rich in a non-fluorinated comonomer will retain more of the characteristics of the corresponding homopolymer. This micro-scale phase separation, driven by the thermodynamic incompatibility between the fluorinated and non-fluorinated segments, directly impacts the macroscopic performance of the material. acs.orgresearchgate.net

The heterogeneity affects key physical properties, including the glass transition temperature and mechanical behavior. Copolymers with a broad composition distribution may exhibit a broad glass transition range or multiple Tgs, reflecting the different local environments within the polymer matrix. This can influence the material's service temperature and mechanical damping characteristics. Similarly, mechanical properties such as modulus and toughness can be compromised if the phase separation leads to poor interfacial adhesion between domains of differing composition. researchgate.net Therefore, controlling the polymerization conditions to manage and predict the level of heterogeneity is crucial for tailoring the final properties of materials derived from this compound for specific applications.

Investigations into Interfacial Phenomena and Surface Energetics

The interfacial behavior of polymers containing this compound is dominated by the strong tendency of the fluorinated side chains to migrate to the polymer-air or polymer-liquid interface. This phenomenon is a direct consequence of the low surface energy of perfluoroalkyl groups. The polymer system seeks to minimize its interfacial energy, which is achieved by orienting the low-energy -(CF₂)n- and -CF₃ groups towards the surface. This creates a surface layer that is chemically distinct from the bulk polymer, with a significantly higher fluorine concentration at the outermost surface. researchgate.net

This surface segregation is a key feature of fluorinated acrylic polymers and is fundamental to their use in applications requiring specific surface properties. Even at low bulk concentrations of the fluorinated monomer in a copolymer, this surface migration can be remarkably efficient, leading to a dramatic alteration of the surface characteristics of the material.

Surface Free Energy Analysis of Fluorinated Polymer Films

The surface free energy of a polymer film is a quantitative measure of its surface tension and is dictated by the chemical composition of its outermost layer. For polymers of this compound, the surface free energy is exceptionally low. This is attributed to the unique properties of the fluorine atom, including its high electronegativity and low polarizability, which result in weak intermolecular forces (van der Waals forces) at the surface.

The surface energy of functional groups generally decreases in the order of CH₂ > CH₃ > CF₂ > CF₃. The presence of the terminal trifluoromethyl (CF₃) groups in the perfluoro-3-methylbutyl side chains is particularly effective at lowering the surface energy. The branched nature of the perfluoro-3-methylbutyl group may influence the packing density of these side chains at the surface, which in turn affects the final surface energy value. In copolymers, the surface free energy can be tailored by adjusting the concentration of the this compound monomer. However, due to the efficient surface segregation of the fluorinated side chains, a significant reduction in surface energy can often be achieved with only a small incorporation of the fluorinated monomer.

Wetting Behavior Studies and Hydro/Oleophobicity

The wetting behavior of a solid surface is a direct manifestation of its surface free energy. Surfaces with low surface free energy resist being wetted by liquids. Polymer films made from this compound are expected to exhibit high contact angles with both water (hydrophobicity) and oils (oleophobicity), a property known as amphiphobicity.

The relationship between the chemical structure and the wetting properties is clear: the densely packed, low-energy perfluorinated side chains at the surface create a barrier that minimizes contact with liquids. Contact angle measurements are the primary method for quantifying this behavior. A high water contact angle indicates hydrophobicity, while a high contact angle for low-surface-tension liquids like hexadecane (B31444) indicates oleophobicity. For copolymers, the observed contact angles are directly related to the organization and density of the fluorinated groups at the surface. researchgate.net The dynamic contact angle, which measures advancing and receding angles, can also provide insight into the mobility and reorganization of the fluorinated side chains in response to a contacting liquid.

Below is an interactive table summarizing the expected influence of incorporating this compound into a copolymer on its surface properties.

| Property | Influence of Increasing this compound Content | Scientific Rationale |

| Surface Fluorine Concentration | Increases | Migration and segregation of low-energy perfluoroalkyl side chains to the surface. researchgate.net |

| Surface Free Energy | Decreases | The low polarizability and weak intermolecular forces of C-F bonds, particularly terminal CF₃ groups. |

| Water Contact Angle (Hydrophobicity) | Increases | Reduced surface energy leads to poor wetting by water. researchgate.net |

| Oil Contact Angle (Oleophobicity) | Increases | Reduced surface energy leads to poor wetting by low-surface-tension hydrocarbon liquids. |

| Wetting Hysteresis | Can be influenced | Depends on surface reorganization, chemical heterogeneity, and surface roughness. |

Advanced Characterization Techniques in Research of 2 Perfluoro 3 Methylbutyl Ethyl Acrylate Polymers

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are fundamental in confirming the chemical structure and composition of poly(2-(perfluoro-3-methylbutyl)ethyl acrylate).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure of these polymers. While specific data for poly(this compound) is not widely published, analysis of related fluoroacrylate polymers allows for the prediction of characteristic spectral features. rsc.orgresearchgate.netrsc.org

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons in the ethyl acrylate (B77674) backbone. Key resonances would include those for the backbone methine (-CH-) and methylene (B1212753) (-CH₂-) groups, as well as the methylene protons of the ethyl group (-OCH₂CH₂-). The integration of these signals helps to confirm the polymer structure. For instance, in related poly(acrylate)s, backbone protons typically appear in the 1.5-2.5 ppm range, while the ester methylene protons are found further downfield, around 4.0-4.5 ppm. rsc.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the ester group (around 170-175 ppm), the carbons of the polymer backbone, and the carbons in the fluoroalkyl side chain. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for characterizing fluorinated polymers. It would provide signals corresponding to the different fluorine environments within the perfluoro-3-methylbutyl group. The chemical shifts and coupling patterns would confirm the structure of the fluorinated side chain, including the presence of the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂-) groups, and the tertiary -CF group. For example, a signal around -70 to -80 ppm is characteristic of a -CF₃ group, while -CF₂- groups adjacent to different moieties will have distinct chemical shifts. rsc.org

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the polymer. The FTIR spectrum of poly(this compound) would be characterized by several strong absorption bands. researchgate.netresearchgate.netchemicalbook.com

| Wavenumber (cm⁻¹) | Assignment |

| ~1740 | C=O stretching of the acrylate ester group |

| 1100-1300 | C-F and C-O-C stretching vibrations |

| 2900-3000 | C-H stretching of the polymer backbone and ethyl group |

Interactive Data Table: Representative FTIR Absorption Bands for Fluoroacrylate Polymers.

Chromatographic Analysis (Gel Permeation Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for determining the molecular weight and purity of the synthesized polymers.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for analyzing the molecular weight distribution of polymers. rsc.orglcms.cz By passing a dissolved polymer solution through a column packed with porous gel, molecules are separated based on their size in solution. researchgate.net Larger molecules elute first, followed by smaller ones. This technique provides crucial data on:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to larger molecules.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. For polymers synthesized via controlled radical polymerization, the PDI is typically low (e.g., < 1.5), indicating a more uniform chain length. osti.govresearchgate.net

For fluorinated polymers, which may have limited solubility in common GPC solvents like tetrahydrofuran (B95107) (THF), solvents such as hexafluoroisopropanol (HFIP) may be required. researchgate.netosti.gov

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Typical Fluoroacrylate Copolymer | 20,000 - 25,000 | 35,000 - 50,000 | 1.7 - 2.0 |

| Controlled Polymerization Fluoroacrylate | 30,000 | 34,500 | 1.15 |

Interactive Data Table: Illustrative GPC data for related fluorinated acrylate polymers.

High-Performance Liquid Chromatography (HPLC) can be used to analyze the purity of the monomer and to separate oligomers or copolymers based on their composition. chemicalbook.comresearchgate.net In gradient HPLC, by changing the solvent composition during the analysis, copolymers can be separated based on their chemical composition rather than just their size. researchgate.net This is particularly useful for analyzing copolymers of this compound with other non-fluorinated monomers.

Microscopic and Surface Topography Analysis (Scanning Electron Microscopy, Transmission Electron Microscopy, X-ray Photoelectron Spectroscopy, Energy-Dispersive X-ray Spectroscopy)

These techniques provide insights into the morphology and surface chemistry of the polymer films and coatings.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface and bulk morphology of the polymer. SEM provides high-resolution images of the surface topography, while TEM can be used to observe the internal structure, especially in the case of polymer blends or composites. For instance, in studies of modified polyvinylidene chloride resins with fluorinated acrylates, SEM was used to study the morphology of the resulting polymer granules. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a surface. For poly(this compound), XPS is invaluable for:

Confirming the enrichment of fluorine at the polymer-air interface, which is responsible for the low surface energy properties. researchgate.net

Quantifying the atomic concentrations of Carbon (C), Oxygen (O), and Fluorine (F) on the surface.

Analyzing the high-resolution C 1s spectrum to differentiate between C-C/C-H, C-O, C=O, and C-F bonds. researchgate.net

| Element | Expected Binding Energy (eV) | Bond Type |

| F 1s | ~689 | C-F |

| O 1s | ~532-534 | C=O , C-O |

| C 1s | ~285 | C -C, C -H |

| C 1s | ~287 | C -O |

| C 1s | ~289 | C =O |

| C 1s | ~291-293 | C F₂, C F₃ |

Interactive Data Table: Typical XPS binding energies for fluoropolymer surfaces.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , often coupled with SEM, provides elemental analysis of the sample. It can map the distribution of elements on the surface, visually confirming the uniform presence of fluorine in coatings made from this compound polymers. researchgate.netresearchgate.net

Thermal Analysis Methodologies (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to determine the polymer's response to temperature changes, revealing key properties like transition temperatures and thermal stability. osti.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The long, bulky perfluoroalkyl side chain is expected to lower the Tg compared to non-fluorinated polyacrylates due to increased free volume. researchgate.net For example, introducing perfluoroalkyl ethyl methacrylate (B99206) into a poly(methyl methacrylate) copolymer was found to decrease the Tg from 102 °C to 77 °C as the fluorinated monomer content increased. researchgate.net

Melting Temperature (Tm): If the polymer has a crystalline fraction, DSC can detect the melting endotherm.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides information on the thermal stability of the polymer. A TGA thermogram shows the decomposition temperature, which for fluorinated polymers is generally high due to the strength of the C-F bond. plos.orgnih.gov For instance, related poly(thioacrylate)s show thermal stability with significant mass loss occurring only above 300 °C. nih.gov

| Analysis | Property | Typical Value for Fluoroacrylate Polymers |

| DSC | Glass Transition (Tg) | 70 - 100 °C (for copolymers) |

| TGA | Decomposition Temp (5% mass loss) | > 300 °C |

Interactive Data Table: Representative thermal properties of related fluorinated polymers.

Contact Angle Metrology for Surface Wettability

Contact angle measurements are a direct and effective way to characterize the surface energy and wettability of a polymer surface. plos.org

A drop of a liquid (commonly deionized water) is placed on the polymer film, and the angle formed between the solid surface and the liquid drop is measured.

High Contact Angle (>90°): Indicates a hydrophobic (water-repelling) surface with low surface energy.

Low Contact Angle (<90°): Indicates a hydrophilic (water-attracting) surface.

Polymers with perfluoroalkyl side chains, like poly(this compound), are known to exhibit very low surface energies. This is due to the tendency of the low-energy -CF₃ and -CF₂- groups to migrate to the polymer-air interface. Research on similar fluorinated acrylate polymers shows that the incorporation of fluorinated monomers significantly increases the water contact angle, often to values well above 100°. researchgate.netplos.org For example, modifying a PVDC resin with octafluoropentyl methacrylate increased the water contact angle from 89.46° to 109.51°. researchgate.net This demonstrates the enhanced hydrophobic character imparted by the fluorinated side chains.

Theoretical and Computational Studies on 2 Perfluoro 3 Methylbutyl Ethyl Acrylate and Its Polymers

Quantum Chemical Postulates for Reaction Kinetics and Mechanisms

Quantum chemistry is a fundamental tool for investigating the elementary steps of polymerization, providing a basis for understanding reaction kinetics and mechanisms. nih.govethz.ch For acrylate (B77674) systems, including those with fluorinated side chains like 2-(perfluoro-3-methylbutyl)ethyl acrylate, ab initio calculations and Density Functional Theory (DFT) are employed to elucidate the energetics of polymerization reactions. researchgate.net These methods can accurately predict the kinetic parameters for crucial reaction steps such as propagation, chain transfer, backbiting, and β-scission. nih.govmdpi.com

Research on analogous acrylate systems has established a robust framework for these calculations. For instance, studies on the copolymerization of methyl methacrylate (B99206) and methyl acrylate have utilized quantum chemistry and transition state theory to estimate kinetic parameters (kₚ, A, Eₐ). acs.org Such studies often model monomeric, dimeric, and trimeric radical additions to account for terminal and penultimate unit effects on reactivity. researchgate.netacs.org The choice of functional, such as M06-2X or B3LYP, and basis sets like 6-311+G(d,p) is critical for achieving accuracy, with solvation models often included to better represent experimental conditions. mdpi.comacs.org

Key findings from these theoretical studies on acrylates include:

Propagation Kinetics: The rate of propagation is primarily influenced by the nature of the radical unit. nih.gov The structure of both the monomer and the propagating radical affects the activation energy of the addition step.

Secondary Reactions: Backbiting, where a radical at the end of a growing chain abstracts a hydrogen atom from its own backbone, is a significant secondary reaction in acrylate polymerization. nih.gov Quantum chemical calculations can determine the rate coefficients for these intramolecular chain transfer events, which lead to the formation of mid-chain radicals (MCRs). mdpi.com

β-Scission: The MCRs formed via backbiting can undergo β-scission, a process that results in a terminal double bond (a macromonomer) and a new chain-end radical (ECR). mdpi.com This reaction pathway is crucial as it influences the polymer's molecular weight and branching architecture.

Copolymerization Effects: In copolymers, the presence of different monomer units adjacent to the radical center can alter the probability and rates of these elementary reactions. For example, substituting methyl acrylate units with styrene (B11656) or methyl methacrylate has been shown to decrease the likelihood of backbiting. nih.gov

For this compound, these quantum chemical methods would be applied to model the monomer and its corresponding radicals. The bulky, highly electronegative perfluoro-3-methylbutyl group is expected to exert significant steric and electronic effects on the reaction kinetics, influencing not only the propagation rate but also the prevalence of secondary reactions compared to non-fluorinated acrylates.

Table 1: Key Kinetic Reactions in Acrylate Polymerization Investigated by Quantum Chemistry

| Reaction Type | Description | Typical Computational Method | Key Parameters Calculated |

| Propagation | Addition of a monomer to the growing polymer chain radical. | DFT (e.g., B3LYP, M06-2X) | Activation Energy (Eₐ), Rate Coefficient (kₚ) |

| Backbiting | Intramolecular chain transfer forming a mid-chain radical. | DFT, Transition State Theory | Activation Energy (Eₐ), Rate Coefficient |

| β-Scission | Fragmentation of a mid-chain radical to form a macromonomer. | DFT, Transition State Theory | Reaction Enthalpy (ΔH), Rate Coefficient |

| Chain Transfer | Transfer of a radical to a monomer, solvent, or polymer chain. | Ab initio calculations | Rate Coefficients, Activation Barriers |

Computational Modeling of Polymerization Processes

Building upon the kinetic parameters derived from quantum chemistry, computational models of the entire polymerization process can be developed. These kinetic models are essential for predicting macroscopic properties such as monomer conversion over time, copolymer composition, and molecular weight development under various reaction conditions. mdpi.com Software packages like PREDICI® are widely used for simulating complex polymerization reactions, including the bulk free-radical copolymerization of various acrylates. mdpi.com

The modeling of acrylate polymerization, particularly at high temperatures, must account for several complex phenomena:

Diffusion-Controlled Reactions: As polymerization proceeds and viscosity increases, the rates of termination and, eventually, propagation become limited by the diffusion of macroradicals and monomers, respectively. kpi.ua This auto-acceleration (or gel effect) is a hallmark of bulk acrylate polymerization and must be incorporated into the model.

Thermal Self-Initiation: At elevated temperatures (above 373 K), some acrylates can undergo spontaneous thermal polymerization without a conventional initiator. wpmucdn.comupenn.edu Computational studies have explored potential mechanisms, such as the Flory mechanism involving a nonconcerted [2+2] cycloaddition, to understand this self-initiation process. wpmucdn.com

Secondary Reactions: The inclusion of backbiting and β-scission reactions is critical for accurately predicting the microstructure of the final polymer, including the degree of branching and the presence of unsaturated chain ends (macromonomers). mdpi.com

For a system involving this compound, a comprehensive kinetic model would be constructed based on the terminal model, which considers the reactivity of the radical at the end of the growing chain. mdpi.com The model would include reactions for initiation (either thermal or from an added initiator), propagation (self- and cross-propagation in copolymers), termination, and the significant secondary reactions. By comparing simulation results with experimental data, the model parameters can be refined to accurately predict the behavior of the polymerization system over a wide range of monomer compositions and temperatures. mdpi.com

Table 2: Components of a Typical Kinetic Model for Acrylate Copolymerization

| Model Component | Description | Significance |

| Initiation | Decomposition of an initiator (e.g., AIBN) or thermal self-initiation to form primary radicals. | Determines the initial rate of polymerization. |

| Propagation | Self- and cross-propagation reactions based on monomer reactivity ratios. | Governs chain growth and copolymer composition. |

| Termination | Combination or disproportionation of two macroradicals. | Controls molecular weight; becomes diffusion-limited at high conversion. |

| Chain Transfer | Reactions involving transfer to monomer, solvent, or a chain transfer agent. | Reduces the average molecular weight. |

| Backbiting & β-Scission | Intramolecular transfer followed by chain scission. | Introduces short-chain branches and macromonomers. |

| Diffusion Model | Accounts for the decrease in kinetic coefficients with increasing viscosity. | Essential for accurately modeling the gel effect and high-conversion kinetics. |

Simulations of Molecular Aggregation and Surface Morphology

Polymers containing perfluoroalkyl side chains, such as poly(this compound), are renowned for their unique surface properties, including low surface energy and hydrophobicity. researchgate.net The performance of these materials is directly linked to the molecular-level organization of the fluorinated side chains at the polymer-air interface. Molecular dynamics (MD) simulations and specialized experimental techniques like grazing-incidence X-ray diffraction (GIXD) are used to study this organization. scilit.comyoutube.com

Studies on analogous poly(fluoroalkyl acrylate)s reveal several key principles governing their surface structure:

Side-Chain Crystallization: Long-enough fluoroalkyl side chains (typically with eight or more fluorinated carbons) can crystallize and form highly ordered, densely packed structures. researchgate.netscilit.com This ordering is a primary driver for achieving very low surface free energies.

Surface Segregation: Due to their low cohesive energy, the fluorinated side chains preferentially migrate to the surface, creating a fluorine-rich outer layer even at low bulk concentrations. researchgate.net This results in a higher density of fluorine at the polymer surface than in the bulk. researchgate.net

Side-Chain Orientation: GIXD studies have shown that in thin films, the fluoroalkyl side chains tend to orient themselves nearly perpendicular to the film surface. scilit.com This orientation exposes the terminal -CF₃ groups, which are responsible for the extremely low surface energy.

Influence of Thermal History: The degree of ordering of the perfluoroalkyl groups can be influenced by the thermal history of the polymer film. nih.govnih.gov Thermal annealing can enhance the ordering of the side chains, leading to improved surface properties. nih.gov

For poly(this compound), the branched nature of the C₄F₉ side chain (an iso-C₄F₉ group) may influence its packing efficiency compared to linear perfluoroalkyl chains. Simulations would be crucial to understand how this branching affects the side-chain crystallization, the ultimate surface density of fluorine, and the resulting surface morphology. Atomic Force Microscopy (AFM) is another valuable tool for visualizing the fine morphology of polymer films at the nanoscale. mdpi.com

Table 3: Relationship Between Fluoroalkyl Side-Chain Structure and Polymer Surface Properties

| Structural Factor | Influence on Molecular Aggregation | Impact on Surface Properties | Simulation/Analysis Technique |

| Side-Chain Length | Longer chains (≥ 8 CF₂) promote hexagonal packing and crystallization. researchgate.netscilit.com | Leads to lower surface free energy and higher water contact angles. researchgate.net | GIXD, DSC, MD Simulations |

| Side-Chain Branching | May disrupt ordered packing compared to linear chains. | Potentially higher surface free energy than linear analogues. | MD Simulations, Molecular Modeling |

| Spacer Group | The group between the backbone and the fluorinated chain affects mobility and interactions. acs.org | Can influence the ability of side chains to crystallize and organize at the surface. acs.org | X-ray Scattering, MD Simulations |

| Thermal Annealing | Promotes molecular rearrangement and increases the degree of side-chain ordering. nih.gov | Enhances the ordering of perfluoroalkyl groups, improving hydrophobicity. nih.gov | AFM, GIXD, Contact Angle Analysis |

Machine Learning Approaches in Structure-Property Relationship Prediction for Copolymers

The design of new copolymers with tailored properties is a complex, multidimensional problem. Machine learning (ML) offers a powerful paradigm to accelerate this process by establishing quantitative structure-property relationships (QSPR). researchgate.netnih.gov For copolymers containing this compound, ML models can predict key material properties based on the copolymer's chemical composition and monomer sequence, bypassing the need for laborious synthesis and testing of every possible variant. researchgate.netnih.gov

Several ML architectures have been developed for polymer informatics, each with unique strengths:

Feed-Forward Neural Networks (FFNN): These models can establish relationships based on molar-weighted summations of features from each monomer, making them suitable for predicting properties of random copolymers where sequence effects are averaged out. nih.gov

Convolutional Neural Networks (CNN): CNNs can identify patterns in local sequences of monomers, making them effective for understanding how neighboring units influence properties. nih.gov

Recurrent Neural Networks (RNN): RNNs are particularly well-suited for polymer science because they can process the entire monomer sequence information. researchgate.netnih.gov This allows them to capture the effects of monomer distribution in block, alternating, and gradient copolymers, providing more generalizable predictions. researchgate.netnih.gov

The typical workflow involves representing the monomer structures using a format readable by the ML model, such as the SMILES (Simplified Molecular-Input Line-Entry System) notation, which is then converted into numerical feature vectors (e.g., fingerprints). nih.govresearchgate.net These models are trained on datasets containing known copolymer structures and their corresponding experimentally measured properties (e.g., glass transition temperature, thermal conductivity, dielectric constant). researchgate.net For novel systems like lignin-based copolymers, transfer learning can be an effective strategy, where a model trained on a large, general dataset is fine-tuned on a smaller, more specific dataset. uark.edu